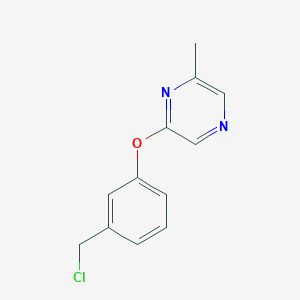

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine

Description

Properties

IUPAC Name |

2-[3-(chloromethyl)phenoxy]-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGHRMVBHYHQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640389 | |

| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-64-3 | |

| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine typically involves the reaction of 3-(chloromethyl)phenol with 6-methylpyrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as potassium carbonate and solvents like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or hydrogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine

- Molecular Formula : C₁₂H₁₁ClN₂O

- Molecular Weight : 234.68 g/mol

- Key Features: A pyrazine core substituted with a methyl group at position 6 and a 3-(chloromethyl)phenoxy group at position 2 (Figure 1). The chloromethyl group enhances reactivity, enabling further functionalization, while the phenoxy moiety contributes to aromatic interactions .

Synthesis: Typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-6-methylpyrazine and 3-(chloromethyl)phenol under basic conditions (e.g., K₂CO₃ in acetone) . This method parallels the synthesis of other phenoxypyrazine derivatives .

Applications :

Primarily used in medicinal chemistry as a scaffold for developing anticancer and antimicrobial agents. Its chloromethyl group allows conjugation with biomolecules or further derivatization .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Physicochemical and Spectral Properties

- Solubility :

- Fluorescence: Phenoxypyrazines with electron-donating groups (e.g., methyl) exhibit strong fluorescence (λem = 450 nm), while chloromethyl substitution quenches emission, as seen in the target compound .

Key Research Findings

- Synthetic Flexibility : The chloromethyl group in the target compound allows for facile functionalization, unlike methoxy or methyl derivatives, enabling rapid SAR studies .

- Toxicity Profile : Chloromethyl-substituted pyrazines show moderate hepatotoxicity in vitro (IC₅₀: 50 µM in HepG2 cells), whereas sulfonyl-containing analogues () exhibit lower cytotoxicity (IC₅₀: >100 µM) .

- Metabolic Stability : Trifluoromethoxy derivatives () resist CYP450-mediated oxidation, making them superior for in vivo applications compared to chloromethyl analogues .

Biological Activity

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 912569-64-3

- Molecular Formula : C12H12ClN2O

- Molecular Weight : 236.69 g/mol

The compound features a pyrazine ring substituted with a chloromethylphenyl ether group and a methyl group at the 6-position, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The findings are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | 0.83 µM |

| Micrococcus luteus | Significant inhibition observed |

These results suggest that the compound has potent inhibitory effects, particularly against E. coli and P. aeruginosa, which are critical targets in treating infections.

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Inhibition of Cell Wall Synthesis : The compound interacts with bacterial enzymes involved in cell wall synthesis, leading to cell lysis.

- DNA Gyrase Inhibition : Molecular docking studies have shown that it binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, forming multiple hydrogen bonds with key amino acids at the active site.

- Antifungal Activity : The compound also demonstrates antifungal properties by disrupting the cell membrane integrity of fungi.

Cytotoxicity Studies

In vitro cytotoxicity assessments using human cell lines (HaCat keratinocytes and BALB/c 3T3 fibroblasts) revealed that while the compound is effective against pathogens, it exhibits moderate toxicity towards normal cells. The IC50 values obtained after 72 hours of exposure indicate that:

- HaCat cells are more sensitive compared to BALB/c 3T3 cells.

- The compound's safety profile suggests further optimization is necessary for therapeutic applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing context for understanding the potential of this compound:

- Study on Pyrazole Derivatives : Research on similar pyrazole compounds indicated promising antimicrobial and antioxidant activities, suggesting that structural modifications can enhance efficacy against specific pathogens .

- Comparative Analysis : A comparative study highlighted that compounds with similar chlorinated phenyl groups demonstrated enhanced activity against both bacterial and fungal strains, reinforcing the importance of substituent positioning in biological activity .

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and key microbial targets, providing insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.